molecular formula C9H7NO2 B6283455 3-methyl-2,1-benzoxazole-6-carbaldehyde CAS No. 1784382-48-4

3-methyl-2,1-benzoxazole-6-carbaldehyde

Cat. No.: B6283455
CAS No.: 1784382-48-4
M. Wt: 161.16 g/mol
InChI Key: DBDUMFDDXMUMEK-UHFFFAOYSA-N
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Description

3-methyl-2,1-benzoxazole-6-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C9H7NO2. It is known for its unique structure, which includes a benzoxazole ring fused with a methyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,1-benzoxazole-6-carbaldehyde typically involves the reaction of 2-aminophenol with aldehydes under specific conditions. One common method includes the use of 2-aminophenol and an appropriate aldehyde in the presence of a catalyst such as nano-ZnO, with dimethylformamide (DMF) as the solvent at elevated temperatures . This reaction yields the desired benzoxazole derivative with moderate to high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are chosen to minimize costs and environmental impact while maximizing product purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2,1-benzoxazole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methyl-2,1-benzoxazole-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-methyl-2,1-benzoxazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzoxazole ring can interact with various biological receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2,1-benzoxazole-6-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde functional group on the benzoxazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1784382-48-4

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

3-methyl-2,1-benzoxazole-6-carbaldehyde

InChI

InChI=1S/C9H7NO2/c1-6-8-3-2-7(5-11)4-9(8)10-12-6/h2-5H,1H3

InChI Key

DBDUMFDDXMUMEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NO1)C=O

Purity

95

Origin of Product

United States

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